molecular formula C22H23NO5 B2993993 (2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid CAS No. 2382395-38-0

(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid

Cat. No.: B2993993
CAS No.: 2382395-38-0
M. Wt: 381.428
InChI Key: PBBIOWUDRSSAPP-XOBRGWDASA-N
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Description

(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
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Biological Activity

The compound (2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid, also known by its CAS number 135944-07-9, is a synthetic derivative notable for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

  • Molecular Formula : C25H21NO4
  • Molecular Weight : 399.44 g/mol
  • IUPAC Name : 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and bioavailability, which is critical for its pharmacological efficacy.

Target Interactions

Research indicates that compounds with similar structures often exhibit interactions with:

  • Growth Hormone Receptors : The compound may act as an antagonist to growth hormone receptors, influencing metabolic pathways associated with growth and development .
  • Enzymatic Inhibition : Its structural analogs have shown potential in inhibiting enzymes involved in cancer metastasis and invasion, suggesting a similar pathway for this compound .

Biological Activity and Pharmacological Effects

The biological activity of this compound includes:

Anticancer Properties

Several studies have reported the anticancer effects of related compounds. For instance:

  • In vitro Studies : Compounds structurally related to this acid have demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Activity

Preliminary research suggests that the compound may exhibit anti-inflammatory properties through modulation of cytokine production and immune response pathways.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of a related compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study highlighted the importance of the Fmoc group in enhancing cellular uptake and efficacy .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in breast/prostate cancer cells
Anti-inflammatoryReduced cytokine levels
Growth Hormone ReceptorPotential antagonist activity

Properties

IUPAC Name

(2S,6S)-6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)20-11-5-6-14(28-20)12-23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBIOWUDRSSAPP-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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